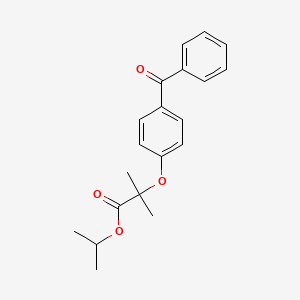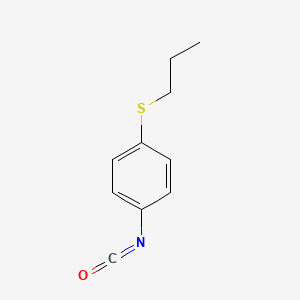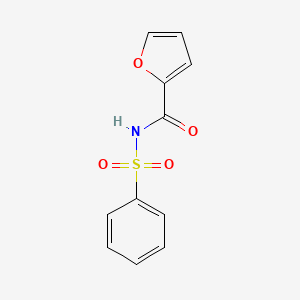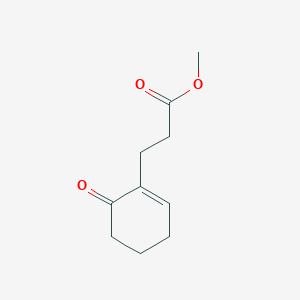![molecular formula C10H14O B14651531 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one CAS No. 50585-71-2](/img/structure/B14651531.png)
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylbicyclo[31It is characterized by a bicyclo[3.1.1]heptane structure substituted by an oxo group at position 2 and methyl groups at positions 4 and 6, with a double bond between positions 2 and 3 . This compound is a cyclic ketone and an enone, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using specific oxidizing agents . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis . The industrial methods are designed to meet the demand for this compound in various applications, including pharmaceuticals and agrochemicals.
化学反応の分析
Types of Reactions
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
科学的研究の応用
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and agrochemicals.
作用機序
The mechanism of action of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
50585-71-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2,4,4-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-5-10(2,3)8-4-7(6)9(8)11/h5,7-8H,4H2,1-3H3 |
InChIキー |
FZSKMKOCZZKCJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C2CC1C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
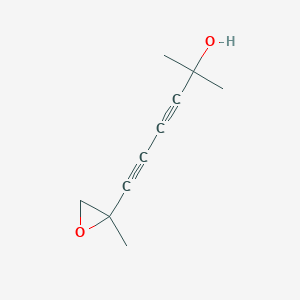
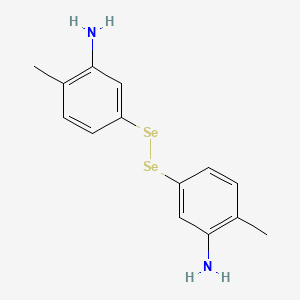
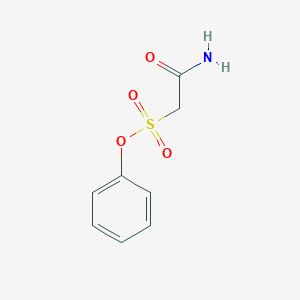
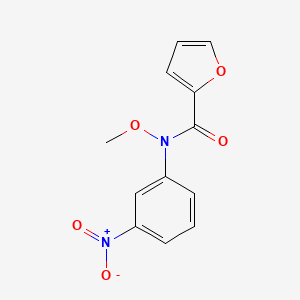
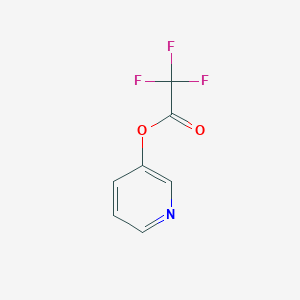
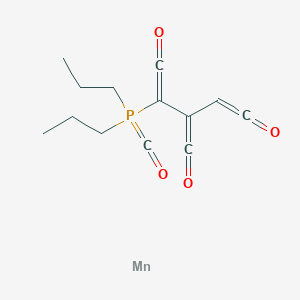
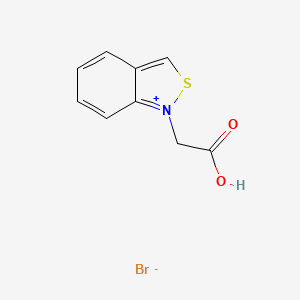
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
